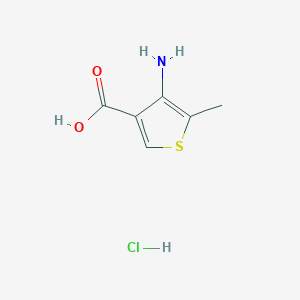

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride

Description

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2S·HCl and a molecular weight of 193.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELDPLBLLOEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methylthiophene-3-carboxylic acid.

Amination: The carboxylic acid is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Large-scale batch reactors are used to carry out the reactions.

Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

Chemistry

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride serves as a fundamental building block in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new materials and compounds.

Key Reactions :

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Generation of alcohol derivatives.

- Substitution : Creation of acylated or alkylated products.

Biology

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Studies have shown its potential to inhibit bacterial growth and its interaction with various biological targets.

Biological Activities :

- Antimicrobial Activity : Inhibits bacterial growth by targeting cell wall synthesis pathways.

- Anticancer Properties : May inhibit receptor tyrosine kinases like EphA4, implicated in cancer progression.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. It has been investigated as a precursor for developing pharmaceuticals targeting inflammatory diseases and cancers.

Case Study Example :

Research indicates that modifications of this compound can enhance binding affinity to cancer-related targets, suggesting its potential in drug development for oncology.

Industry

In industrial applications, this compound is utilized in the production of organic semiconductors and specialty chemicals. Its unique properties allow for innovative uses in material science.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Amino-5-methylthiophene-3-carboxylic acid: The free acid form without the hydrochloride salt.

4-Amino-5-methylthiophene-3-carboxylic acid methyl ester: The esterified form of the compound.

4-Aminosulfonyl-5-methylthiophene-3-carboxylic acid: A sulfonyl derivative with different chemical properties.

Uniqueness

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research applications .

Biological Activity

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various pathogens, and its cytotoxic properties against cancer cell lines.

- Molecular Formula : C6H7NO2S·HCl

- Molecular Weight : 193.65 g/mol

Thiophene derivatives, including this compound, interact with multiple biological targets. They are known to engage in various biochemical pathways, influencing processes such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction is significant in forming carbon-carbon bonds, which may play a role in the compound's pharmacological properties.

- Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, likely due to its ability to disrupt microbial cellular processes.

Antimicrobial Activity

Research indicates that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Moderate |

| Staphylococcus aureus | 0.0048 | Good |

| Candida albicans | 0.039 | Moderate |

The minimum inhibitory concentration (MIC) values suggest that the compound has a strong potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have been evaluated against several human cancer cell lines. Notably, it has demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.013 | High |

| MDA-MB-231 (Breast Cancer) | 0.056 | Moderate |

The selectivity index indicates that the compound is particularly effective against breast cancer cell lines while maintaining lower toxicity to normal cells .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various thienopyrimidine derivatives, this compound was found to exhibit significant antiproliferative activity against MCF-7 and MDA-MB-231 cells with IC50 values of 0.013 µM and 0.056 µM, respectively .

- Antimicrobial Testing : Another investigation tested the compound against a range of bacterial strains, confirming its effectiveness with MIC values indicating strong antibacterial activity against E. coli and S. aureus. This positions it as a potential candidate for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.